![molecular formula C18H23N3O B2976250 N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide CAS No. 1037906-64-1](/img/structure/B2976250.png)
N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide, commonly known as CX717, is a nootropic compound that has been studied for its potential cognitive-enhancing effects. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mechanism of Action
CX717 works by enhancing the activity of AMPA receptors in the brain, which are involved in synaptic plasticity and learning and memory processes. It increases the response of these receptors to glutamate, the primary excitatory neurotransmitter in the brain, leading to improved synaptic transmission and neuronal communication.
Biochemical and Physiological Effects:
Studies have shown that CX717 can improve cognitive performance in both animal models and humans. It has been shown to enhance memory consolidation, attention, and learning in healthy individuals, as well as in individuals with cognitive impairments. It has also been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters involved in cognitive processes.
Advantages and Limitations for Lab Experiments
One advantage of using CX717 in lab experiments is its ability to enhance cognitive function in both healthy individuals and those with cognitive impairments. This makes it a useful tool for studying the neural mechanisms underlying cognitive processes. However, one limitation is that its effects may be dependent on the baseline cognitive abilities of the individual, making it difficult to generalize findings across different populations.
Future Directions
There are several potential future directions for research on CX717. One area of interest is its potential use in treating cognitive impairments associated with aging, such as mild cognitive impairment and age-related memory decline. Another area of interest is its potential use in combination with other cognitive-enhancing compounds, such as cholinergic agents or other ampakines. Additionally, further research is needed to fully understand the long-term effects of CX717 use and its potential for abuse or addiction.
Synthesis Methods
CX717 can be synthesized through a multi-step process that involves the reaction of 2-methyl-3,4-dihydro-2H-quinolin-1-one with cyclopentanone, followed by reaction with cyanogen bromide and then acetic anhydride. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
CX717 has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has also been investigated for its potential to enhance cognitive function in healthy individuals, particularly in the areas of memory, attention, and learning.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-8-9-15-6-2-3-7-16(15)21(14)12-17(22)20-18(13-19)10-4-5-11-18/h2-3,6-7,14H,4-5,8-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRWPCWRZGASGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.